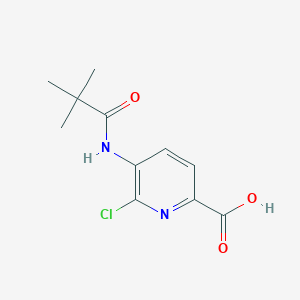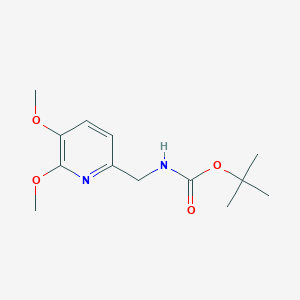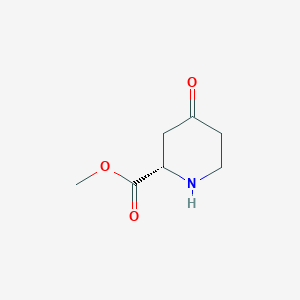
(S)-Methyl 4-oxopiperidine-2-carboxylate
Übersicht
Beschreibung
“(S)-Methyl 4-oxopiperidine-2-carboxylate” is a chemical compound. It is also known as "Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate" . It participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane which finds application in the synthesis of 2, 2, 2-trichloromethylcarbinols .
Synthesis Analysis
The synthesis of “this compound” involves the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This process is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .Molecular Structure Analysis
The molecular formula of “this compound” is C13H21NO5 . The InChI Key is YAVQLRUBKDCOCI-UHFFFAOYNA-N . The SMILES string is CCOC(=O)C1CC(=O)CCN1C(=O)OC©©C .Chemical Reactions Analysis
“this compound” participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This reaction is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.31 g/mol . The compound appears as a pale yellow liquid .Wissenschaftliche Forschungsanwendungen
(S)-MOPC has been studied extensively for its potential applications in the fields of medicine, biochemistry, and other scientific research. It has been used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as antifungal agents, antibiotics, and insecticides. In addition, the compound has been used in the synthesis of a variety of other compounds, such as peptides, steroids, and alkylating agents. It has also been used in the synthesis of novel compounds for the development of new drugs.
Wirkmechanismus
- The primary target of (S)-Methyl 4-oxopiperidine-2-carboxylate is not well-documented in the available literature. However, it’s essential to note that this compound contains a Boc (tert-butoxycarbonyl) protecting group, which suggests its involvement in peptide synthesis or other related processes .
Target of Action
Vorteile Und Einschränkungen Für Laborexperimente
(S)-MOPC has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and the reaction yields are typically high. In addition, the compound is stable and can be stored for long periods of time without degradation. The compound also has a low toxicity profile, making it safe to use in laboratory experiments.
However, there are also some limitations to using (S)-MOPC in laboratory experiments. The compound is relatively expensive, and its synthesis requires the use of hazardous chemicals such as ethyl acetoacetate. In addition, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of (S)-MOPC are still being explored. Future research could focus on the development of new drugs and agrochemicals based on the compound, as well as its use in the synthesis of novel compounds. Additionally, further research could be conducted to better understand the mechanism of action of (S)-MOPC and its potential effects on biochemical and physiological processes. Finally, research could be conducted to explore the potential use of (S)-MOPC in the development of new materials and technologies.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S)-4-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRXSXNELSCPP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



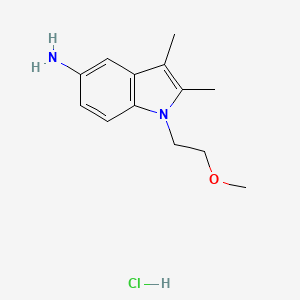
![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-3-chloroaniline](/img/structure/B1390042.png)
![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)
![3-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine](/img/structure/B1390044.png)
![4,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1390048.png)
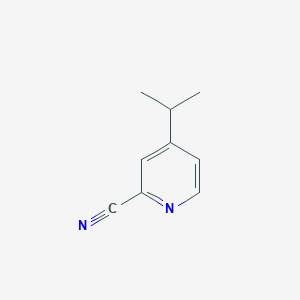
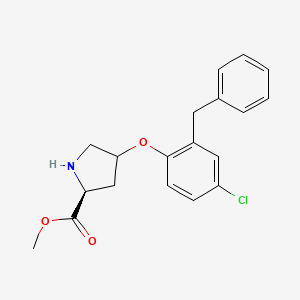



![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)
